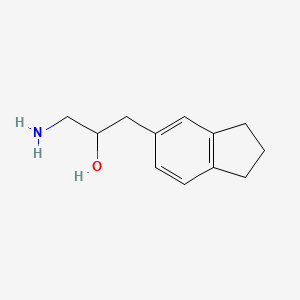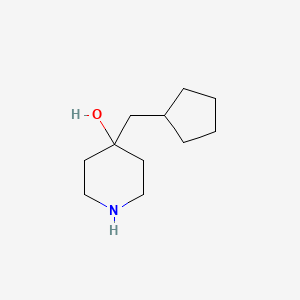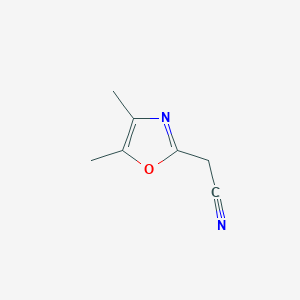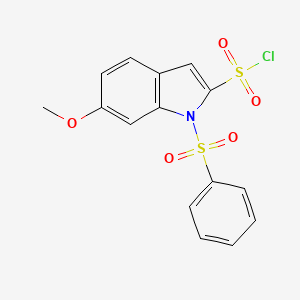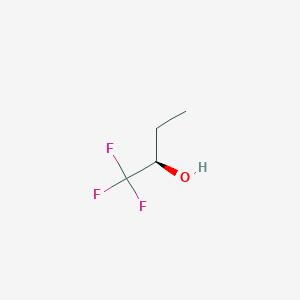
(R)-1,1,1-Trifluoro-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,1,1-Trifluoro-2-butanol is an organic compound with the molecular formula C4H7F3O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-2-butanol typically involves the reduction of the corresponding ketone, ®-1,1,1-Trifluoro-2-butanone. One common method is the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of ®-1,1,1-Trifluoro-2-butanol may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: ®-1,1,1-Trifluoro-2-butanol can be oxidized to form ®-1,1,1-Trifluoro-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: ®-1,1,1-Trifluoro-2-butanone
Reduction: Various reduced derivatives
Substitution: Substituted alcohols with different functional groups
Applications De Recherche Scientifique
®-1,1,1-Trifluoro-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of ®-1,1,1-Trifluoro-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique trifluoromethyl group enhances its binding affinity and selectivity for these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-propanol: Similar in structure but with one less carbon atom.
1,1,1-Trifluoro-2-ethanol: Even simpler structure with two carbon atoms.
2,2,2-Trifluoroethanol: Another trifluoromethyl alcohol with different properties.
Uniqueness: ®-1,1,1-Trifluoro-2-butanol stands out due to its chiral nature and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and in the development of chiral drugs and materials.
Propriétés
Numéro CAS |
101054-97-1 |
|---|---|
Formule moléculaire |
C4H7F3O |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m1/s1 |
Clé InChI |
IBWNUWSYEJOUAH-GSVOUGTGSA-N |
SMILES isomérique |
CC[C@H](C(F)(F)F)O |
SMILES canonique |
CCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


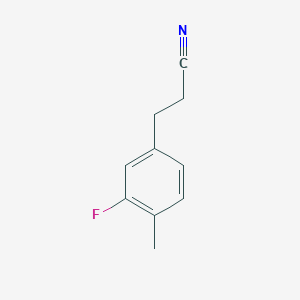
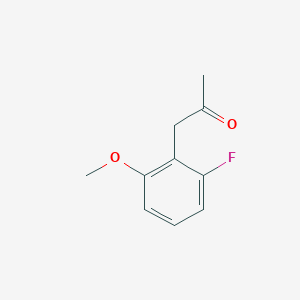
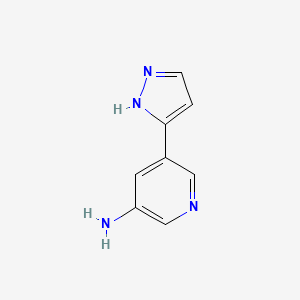
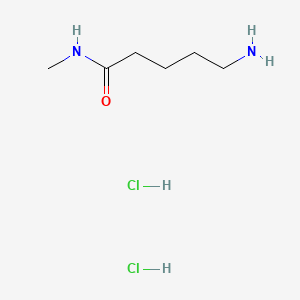
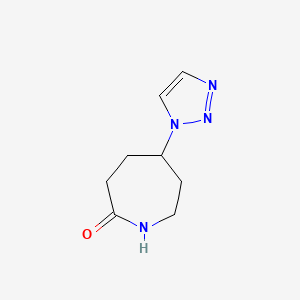
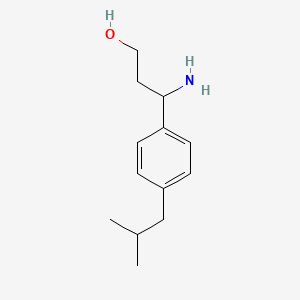

![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
